molecular formula C13H15N3O3 B4920936 1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE

1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE

Cat. No.: B4920936
M. Wt: 261.28 g/mol
InChI Key: POEMIFBVEVQSEZ-UHFFFAOYSA-N
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Description

1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE is a synthetic compound known for its unique chemical structure and properties It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE typically involves the following steps:

    Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions involving amido-nitriles.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products include halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE is unique due to its specific combination of a nitro group and an imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-nitro-4-propoxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-7-19-13-4-3-11(8-12(13)16(17)18)9-15-6-5-14-10-15/h3-6,8,10H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMIFBVEVQSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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